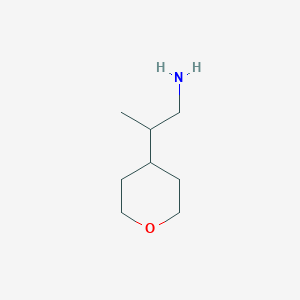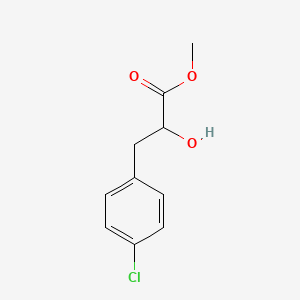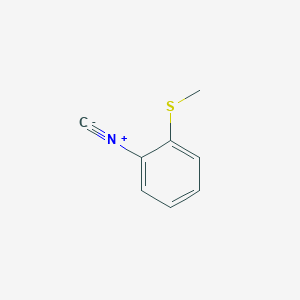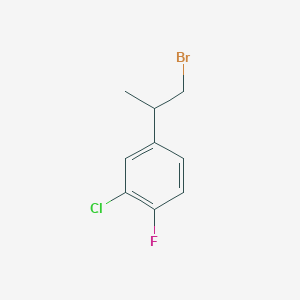
4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene is an organic compound with the molecular formula C9H9BrClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-chloro-1-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The resulting intermediate is then subjected to further halogenation to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-) ions through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides (NaOR) in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of alcohols or ketones depending on the reaction conditions.
Reduction: Formation of hydrocarbons with the removal of halogen atoms.
Applications De Recherche Scientifique
4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure, which can interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of halogen atoms allows the compound to form strong interactions with electron-rich sites on proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Bromopropan-2-yl)-1,1’-biphenyl
- 1-(1-Bromopropan-2-yl)-4-chlorobenzene
- 1-(1-Bromopropan-2-yl)-4-fluorobenzene
Uniqueness
4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry. The compound’s ability to undergo various chemical reactions and form diverse products further enhances its utility in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C9H9BrClF |
|---|---|
Poids moléculaire |
251.52 g/mol |
Nom IUPAC |
4-(1-bromopropan-2-yl)-2-chloro-1-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c1-6(5-10)7-2-3-9(12)8(11)4-7/h2-4,6H,5H2,1H3 |
Clé InChI |
OBTBXQPFPDWOIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B13593628.png)
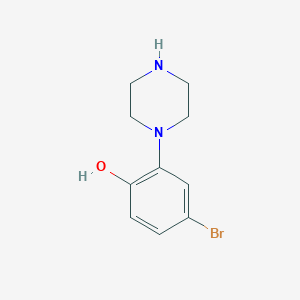
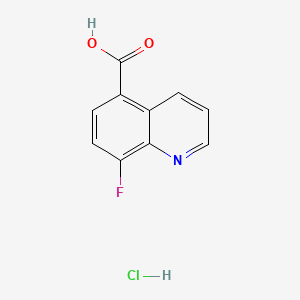

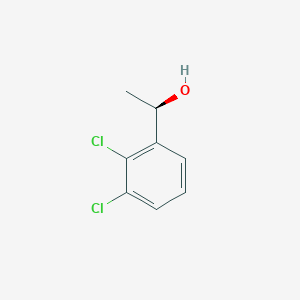
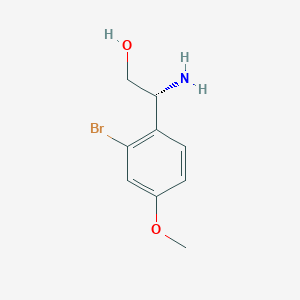
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)



